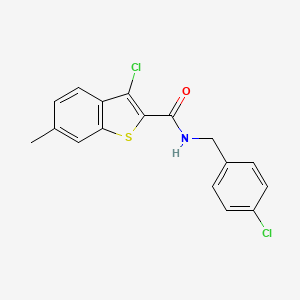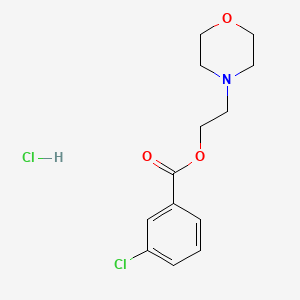
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as GSK137647A, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer.
Mecanismo De Acción
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that plays a critical role in the regulation of immune cell migration and inflammation. By blocking the S1P1 receptor, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide inhibits the migration of immune cells into inflamed tissues, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of immune cell migration, the reduction of inflammation and disease activity, and the inhibition of tumor growth and metastasis. In preclinical studies, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide for lab experiments is its high selectivity for the S1P1 receptor, which allows for the specific targeting of this receptor without affecting other signaling pathways. However, one of the limitations of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide, including the development of more potent and selective S1P1 receptor antagonists, the investigation of the role of the S1P1 receptor in other diseases, and the exploration of the potential therapeutic applications of S1P1 receptor antagonists in combination with other drugs. Additionally, the development of new formulations and delivery methods for 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide involves several steps, including the preparation of 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid, followed by the coupling of 4-chlorobenzylamine and the subsequent chlorination of the resulting amide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce the migration of immune cells into the central nervous system, leading to a reduction in inflammation and disease activity. In rheumatoid arthritis, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to reduce joint inflammation and destruction by inhibiting the migration of immune cells into the synovium. In cancer, 3-chloro-N-(4-chlorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit tumor growth and metastasis by blocking the S1P1 receptor-mediated signaling pathway.
Propiedades
IUPAC Name |
3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NOS/c1-10-2-7-13-14(8-10)22-16(15(13)19)17(21)20-9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCDIAQASMROHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(4-chlorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6084081.png)
![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)
![N-(2-hydroxy-2-phenylethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6084083.png)
![2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)
![4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B6084096.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6084097.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
![2-(3-cyclopentylpropanoyl)-7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084107.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B6084139.png)